molecular formula C29H28FN3O2 B14985611 1-(4-fluorobenzyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one

1-(4-fluorobenzyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one

Cat. No.: B14985611
M. Wt: 469.5 g/mol
InChI Key: GEFKKQQTZBEANY-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of fluorophenyl, benzodiazole, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl chloride, 2-(2-allylphenoxy)ethylamine, and 1H-1,3-benzodiazole. The synthesis may proceed through the following steps:

    Nucleophilic Substitution: 4-fluorobenzyl chloride reacts with 2-(2-allylphenoxy)ethylamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 1H-1,3-benzodiazole to form the desired pyrrolidinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.

    Materials Science: It could be used in the development of new materials with unique properties, such as fluorescence or conductivity.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
  • 1-[(4-BROMOPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE

Uniqueness

The uniqueness of 1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorophenyl group, for example, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C29H28FN3O2

Molecular Weight

469.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H28FN3O2/c1-2-7-22-8-3-6-11-27(22)35-17-16-33-26-10-5-4-9-25(26)31-29(33)23-18-28(34)32(20-23)19-21-12-14-24(30)15-13-21/h2-6,8-15,23H,1,7,16-20H2

InChI Key

GEFKKQQTZBEANY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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